Cerium(III) nitrate hexahydrate

Beschreibung

Eigenschaften

CAS-Nummer |

10294-41-4 |

|---|---|

Molekularformel |

CeH3NO4 |

Molekulargewicht |

221.14 g/mol |

IUPAC-Name |

cerium;nitric acid;hydrate |

InChI |

InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI-Schlüssel |

DHBGEZZULIYPKP-UHFFFAOYSA-N |

SMILES |

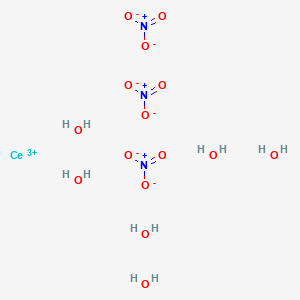

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] |

Kanonische SMILES |

[N+](=O)(O)[O-].O.[Ce] |

Piktogramme |

Oxidizer; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cerium(III) nitrate hexahydrate chemical properties and structure

An In-depth Technical Guide to Cerium(III) Nitrate (B79036) Hexahydrate: Chemical Properties and Structure

Introduction

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is a widely utilized inorganic compound, serving as a primary precursor for the synthesis of various cerium-based materials, particularly cerium oxide (ceria) nanoparticles.[1] Its high solubility in water and various organic solvents, coupled with a relatively low decomposition temperature, makes it an ideal candidate for applications in catalysis, materials science, and biomedicine.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light-red crystalline solid that is both hygroscopic and air-sensitive.[3] It is highly soluble in water, alcohol, and acetone.[2][3] The aqueous solution of this compound is acidic.[3] Due to its oxidizing nature, it is incompatible with strong reducing agents, strong acids, strong bases, cyanides, and combustible materials.[3][4]

| Property | Value | References |

| Molecular Formula | Ce(NO₃)₃·6H₂O | [5] |

| CAS Number | 10294-41-4 | [4][6] |

| Molecular Weight | 434.22 g/mol | [1][7] |

| Appearance | Colorless or light red crystalline powder or agglomerating crystals.[3][5] | |

| Melting Point | 57 °C[2] - 96 °C[3] | |

| Decomposition Temperature | Begins to decompose at 190 °C, with complete decomposition to cerium oxide by 390-400 °C.[2] Another source indicates decomposition starts above 200 °C.[6][8] | |

| Solubility | Highly soluble in water, alcohol, and acetone.[3][9] | |

| Crystal System | Triclinic (pinacoidal) | [6][10][8] |

Structural Characteristics

The crystal structure of this compound has been identified as pinacoidal triclinic.[6][10] In its hydrated form, the cerium ion is coordinated by water molecules and nitrate groups. The exact coordination environment can be complex, but the presence of the diaquapentanitratocerate(III) anion, [Ce(NO₃)₅(H₂O)₂]²⁻, has been observed in several related salts, indicating a high coordination number for the cerium(III) ion.[6][10]

Experimental Protocols

Synthesis of Cerium Oxide (CeO₂) Nanoparticles via Co-Precipitation

This compound is a common precursor for the synthesis of cerium oxide nanoparticles due to its high solubility and ease of conversion to the oxide form. The co-precipitation method is a straightforward and cost-effective approach.[11][12]

Materials:

-

This compound (Ce(NO₃)₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)[11][12][13]

-

Deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound by dissolving the appropriate amount in deionized water with constant stirring to ensure a homogeneous solution.[13]

-

Precipitating Agent Preparation: Prepare a 0.3 M aqueous solution of sodium hydroxide.[13]

-

Precipitation: While vigorously stirring the cerium nitrate solution, add the sodium hydroxide solution dropwise. A precipitate will form as the Ce³⁺ ions react with the hydroxide ions.[13] The reaction leads to the formation of cerium hydroxide, which upon further processing, converts to cerium oxide.

-

Washing: The resulting precipitate is separated from the solution via centrifugation. The collected solid is then washed multiple times with deionized water and once with ethanol to remove any unreacted precursors and byproducts.[12]

-

Drying and Calcination: The washed precipitate is dried in an oven at a temperature of around 60-80 °C to remove the solvent.[12][14] Subsequently, the dried powder is calcined at a higher temperature (e.g., 500-600 °C) for several hours to induce the formation of crystalline cerium oxide nanoparticles.[11][14]

Visualizations

Workflow for CeO₂ Nanoparticle Synthesis

Caption: Synthesis of CeO₂ nanoparticles via co-precipitation.

Applications in Research and Drug Development

This compound's utility extends significantly into the biomedical and pharmaceutical fields. It is a key component, along with silver sulfadiazine, in topical creams for treating severe burns.[6][10][8] The cerium ions are believed to help prevent post-burn sepsis.[15]

Furthermore, the cerium oxide nanoparticles synthesized from this precursor have garnered substantial interest. These nanoparticles exhibit unique redox properties, cycling between Ce³⁺ and Ce⁴⁺ states, which imparts them with antioxidant capabilities.[13] This has led to their investigation for treating conditions associated with oxidative stress, such as cardiac and neurodegenerative diseases.[16][17] The antimicrobial properties of ceria nanoparticles are also being explored for wound healing applications.[1][16]

Safety and Handling

This compound is classified as an oxidizing solid and can intensify fires; contact with combustible materials may cause ignition.[4][18][19] It is also known to cause serious eye damage and skin irritation.[4][18][19] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.[4] It should be stored in a cool, dry place away from combustible materials in a tightly closed container.[18][20] The compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][4]

References

- 1. This compound 99% | Rare Earth Compound [prochemonline.com]

- 2. This compound, 99.999 trace metals basis [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. Cerium Nitrate Hexahydrate-BEYONDCHEM [beyondchem.com]

- 6. Cerium nitrates - Wikipedia [en.wikipedia.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound, 99.0+%, 10294-41-4 [chemkits.eu]

- 9. This compound | 10294-41-4 [chemicalbook.com]

- 10. Cerium Nitrate | Encyclopedia MDPI [encyclopedia.pub]

- 11. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 16. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biomedical applications of nanoceria, a redox active nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. carlroth.com [carlroth.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Solubility of Cerium(III) Nitrate Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cerium(III) nitrate (B79036) hexahydrate in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings. Qualitative solubility information is also presented, along with a framework for recording and comparing experimentally determined quantitative data.

Introduction

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is a versatile inorganic compound with applications in catalysis, ceramics, and as a precursor for the synthesis of other cerium compounds. In the field of drug development, cerium salts have been investigated for their potential therapeutic properties. Understanding the solubility of this compound in organic solvents is crucial for its application in organic synthesis, formulation studies, and the development of novel drug delivery systems. This guide aims to equip researchers with the necessary information to assess and utilize the solubility characteristics of this compound.

Qualitative Solubility Profile

This compound is generally known to be soluble in polar organic solvents. Multiple sources indicate its solubility in alcohols and acetone.[1][2][3][4][5] One source specifically mentions its solubility in ethanol.[6] However, it is important to note that the degree of solubility can vary significantly between different solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Common Name | Qualitative Solubility |

| Methanol | Wood Alcohol | Reported as Soluble |

| Ethanol | Grain Alcohol | Reported as Soluble[6] |

| Propanol | Isopropyl Alcohol | Reported as Soluble in "alcohol" |

| Butanol | Butyl Alcohol | Reported as Soluble in "alcohol" |

| Acetone | Reported as Soluble[1][2][3][4][5] | |

| Acetonitrile | Expected to be soluble based on polarity, but specific data is lacking. | |

| Dimethylformamide (DMF) | Expected to be soluble based on polarity, but specific data is lacking. | |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on polarity, but specific data is lacking. |

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is not available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing such data.

Table 2: Quantitative Solubility of this compound in Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Determination | Reference/Internal Data ID |

| Methanol | ||||

| Ethanol | ||||

| 1-Propanol | ||||

| 2-Propanol | ||||

| 1-Butanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely applicable technique for determining the solubility of a non-volatile solute in a volatile solvent.[7][8]

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Sintered glass filter or syringe filter (solvent-compatible)

-

Drying oven

-

Vials or flasks with airtight seals

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Sample Extraction: Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling. Filter the solution using a solvent-compatible filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its decomposition point of >200°C is recommended, for instance, 80-100°C). Dry the sample to a constant weight.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

Calculation:

-

Mass of solvent = (Mass of vial + solvent + solute) - (Mass of vial + solute after drying)

-

Mass of dissolved solute = (Mass of evaporating dish + dried solute) - (Mass of empty evaporating dish)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Spectroscopic Method (UV-Vis)

For solvents in which this compound exhibits a characteristic absorbance, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility.[9][10][11][12]

Objective: To determine the concentration of this compound in a saturated solution using its absorbance and a calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (solvent-compatible)

-

Volumetric flasks and pipettes

-

This compound

-

Organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Sintered glass filter or syringe filter (solvent-compatible)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the cerium(III) ion in that solvent. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

-

Sample Preparation for Measurement: Carefully withdraw a small aliquot of the clear, saturated supernatant and dilute it accurately with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. Convert the concentration (e.g., in mol/L) to the desired solubility units (e.g., g/100 g solvent) using the density of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the key steps in determining the solubility of a solid in a liquid.

Conclusion

While qualitative data suggests the solubility of this compound in polar organic solvents like alcohols and acetone, a comprehensive quantitative understanding requires further experimental investigation. The protocols outlined in this guide provide a solid foundation for researchers to determine the solubility of this important compound in various organic media, thereby facilitating its broader application in research and development. The provided templates and workflows are intended to aid in the systematic collection and analysis of this valuable data.

References

- 1. Cerium (III) nitrate hexahydrate [chembk.com]

- 2. Cerium(III) nitrate, hexahydrate, 99.99% 10294-41-4 India [ottokemi.com]

- 3. 硝酸铈(III) 六水合物 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 99.999 trace metals basis [sigmaaldrich.com]

- 5. This compound | 10294-41-4 [chemicalbook.com]

- 6. aemree.com [aemree.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. osti.gov [osti.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Cerium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), a common precursor for the synthesis of cerium oxide (CeO₂) nanoparticles. Understanding this pathway is critical for controlling the physicochemical properties of the resulting ceria nanoparticles, which have significant applications in catalysis, biomedical fields, and as polishing agents.

Thermal Decomposition Pathway

The thermal decomposition of cerium(III) nitrate hexahydrate is a multi-step process that is highly dependent on the heating rate and the surrounding atmosphere (e.g., air or an inert atmosphere like argon). The general pathway involves dehydration, the formation of intermediate species, and finally, the formation of cerium oxide.

The decomposition process can be broadly categorized into three to four main stages:

-

Melting and Dehydration: The process begins with the melting of the hydrate, followed by the loss of its six water molecules. This typically occurs in overlapping steps at relatively low temperatures. The dehydration of hydrated metal nitrates is often accompanied by the partial decomposition of nitrate groups.[1][2]

-

Formation of Intermediates: Following dehydration, the anhydrous or partially hydrated cerium nitrate decomposes further to form intermediate species. These can include oxo-nitrates and hydroxide (B78521) nitrates.[1][2]

-

Decomposition to Cerium Oxide: In the final stage, these intermediate compounds decompose to form cerium oxide (CeO₂). This step involves the release of nitrogen oxides (NOₓ) and oxygen. The oxidation of Ce(III) to Ce(IV) is a key part of this final conversion.

The overall decomposition reaction in an oxidizing atmosphere can be summarized as:

Ce(NO₃)₃·6H₂O(s) → CeO₂(s) + 3NO₂(g) + 0.5O₂(g) + 6H₂O(g)

The decomposition in an inert atmosphere, such as argon, also yields CeO₂ but may proceed through a different mechanistic pathway, potentially involving different intermediate species and energetics.[3]

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and mass loss percentages associated with the thermal decomposition of this compound, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Stage | Temperature Range (°C) | Key Events |

| 1 | 57 - 100 | Melting of the hexahydrate.[4] |

| 2 | ~100 - 250 | Loss of water of hydration (dehydration). This often occurs in multiple, overlapping steps.[5] |

| 3 | ~250 - 400 | Decomposition of anhydrous cerium nitrate and intermediate species to form cerium oxide (CeO₂). This stage is characterized by the release of nitrogen oxides. |

Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

Experimental Protocols

The study of the thermal decomposition of this compound typically employs a combination of analytical techniques to elucidate the reaction mechanism, intermediate products, and final products.

3.1. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

-

Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the thermal nature (endothermic or exothermic) of the transitions.

-

Methodology: A small sample of this compound is placed in a crucible within a TGA/DSC instrument. The sample is then heated at a constant rate (e.g., 5, 10, 15, or 20 °C min⁻¹) under a controlled atmosphere (e.g., air or argon).[3] The instrument simultaneously measures the change in mass (TGA) and the heat flow (DSC) as a function of temperature.

3.2. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Methodology: Samples are heated to specific temperatures corresponding to the different decomposition stages observed in the TGA/DSC analysis and then rapidly cooled. The resulting solid residues are analyzed using an X-ray diffractometer. The obtained diffraction patterns are compared with standard diffraction data to identify the crystalline structures of the intermediates and the final cerium oxide product.

3.3. Scanning Electron Microscopy (SEM)

-

Objective: To observe the morphology, particle size, and agglomeration of the solid products.

-

Methodology: The morphology of the initial this compound and the solid products obtained at various decomposition temperatures are examined using an SEM. This provides visual information about the physical transformations occurring during the thermal decomposition.

Visual Representation of the Decomposition Pathway

The following diagram illustrates the logical flow of the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of Ce(NO₃)₃·6H₂O.

This guide provides a foundational understanding of the thermal decomposition of this compound. For more detailed kinetic analysis and the influence of specific experimental parameters, consulting the primary research literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Characterization of Cerium(III) Nitrate Hexahydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, crystal growth, and characterization of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O). This compound is a critical precursor in the synthesis of various cerium-based materials, including nanocrystalline ceria (CeO₂), which has significant applications in catalysis, solid oxide fuel cells, and biomedicine. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflows.

Physicochemical Properties

Cerium(III) nitrate hexahydrate is a colorless to white crystalline solid that is highly soluble in water, alcohol, and acetone.[1][2] It is known to be hygroscopic and sensitive to air.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Ce(NO₃)₃·6H₂O |

| Molar Mass | 434.22 g/mol |

| Appearance | Colorless to white crystals or lumps |

| Crystal System | Triclinic (pinacoidal) |

| Melting Point | 57 °C |

| Decomposition | Begins at 190 °C, proceeds rapidly at 280 °C, and completes with decomposition to cerium oxide at 390-400 °C.[1] At 150 °C, the hexahydrate loses water to form a trihydrate, which decomposes above 200 °C.[4][5][6] |

| Solubility | Highly soluble in water, alcohol, and acetone.[1][2] |

| pH of Aqueous Solution | 3.7 (100 g/L at 25 °C) |

Synthesis Protocols

Several methods can be employed for the synthesis of this compound. The choice of precursor often dictates the specific reaction conditions. Below are detailed protocols for common synthesis routes.

Synthesis from Cerium(III) Carbonate

This method involves the reaction of cerium(III) carbonate with nitric acid.

Experimental Protocol:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of cerium(III) carbonate to a beaker containing dilute nitric acid.

-

Stir the mixture gently. The reaction will produce carbon dioxide gas, leading to effervescence.

-

Continue adding cerium(III) carbonate until the effervescence ceases, indicating the neutralization of the acid.

-

Gently heat the resulting solution to facilitate the dissolution of any remaining solids.

-

Filter the warm solution to remove any unreacted starting material or impurities.

-

Transfer the clear filtrate to a clean crystallizing dish.

-

Allow the solution to cool and the solvent to evaporate slowly at room temperature for the formation of this compound crystals.[7]

Synthesis from Cerium(IV) Oxide

This method requires the reduction of Ce(IV) to Ce(III) in the presence of nitric acid.

Experimental Protocol:

-

Suspend cerium(IV) oxide in distilled water in a reaction vessel.

-

Add concentrated nitric acid to the suspension.

-

Heat the mixture to 70-80 °C with continuous stirring.

-

Slowly add a reducing agent, such as hydrogen peroxide (H₂O₂), dropwise to the heated suspension. The reaction is complete when the yellow color of the Ce(IV) disappears, and a clear solution is formed.

-

Filter the hot solution to remove any unreacted cerium oxide.

-

Allow the filtrate to cool to room temperature, which will lead to the crystallization of this compound.

Synthesis from Cerium(III) Oxalate (B1200264)

This method involves the conversion of cerium(III) oxalate to the nitrate salt.

Experimental Protocol:

-

Prepare a suspension of cerium(III) oxalate in deionized water.

-

Add a stoichiometric amount of nitric acid to the suspension with constant stirring.

-

Gently heat the mixture to facilitate the reaction and dissolution of the cerium oxalate.

-

Once a clear solution is obtained, filter it to remove any insoluble impurities.

-

Transfer the filtrate to an evaporating dish and concentrate the solution by gentle heating.

-

Allow the concentrated solution to cool slowly to room temperature to yield crystals of this compound.[8]

Synthesis Workflow Diagram

Crystal Growth

For obtaining high-quality single crystals suitable for X-ray diffraction studies, the slow evaporation method is commonly employed for water-soluble salts like this compound.[9][10]

Experimental Protocol for Single Crystal Growth:

-

Prepare a saturated or near-saturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution through a fine-pore filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Transfer the clear solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow and controlled evaporation of the solvent.[9]

-

Place the container in a location with a stable temperature and minimal vibrations to promote the growth of large, well-defined crystals.

-

Monitor the crystal growth over several days to weeks. Once crystals of the desired size are formed, they can be carefully harvested from the solution.

Crystal Growth Logic Diagram

Characterization

A comprehensive characterization of the synthesized this compound crystals is essential to confirm their identity, purity, and structural integrity.

X-ray Diffraction (XRD)

XRD is a powerful technique to determine the crystal structure and phase purity of the material. This compound is known to crystallize in a triclinic system.[4][5][6] The powder XRD pattern would exhibit a unique set of diffraction peaks corresponding to this crystal structure.

| Technique | Observation |

| XRD | Confirms the crystalline nature and phase purity. |

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound. The spectrum of this compound is characterized by absorption bands corresponding to the nitrate ions and water of hydration.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3600 - 3000 | O-H stretching vibrations of the water molecules of hydration. |

| ~1630 | H-O-H bending vibration of water molecules. |

| ~1384 | Asymmetric N-O stretching of the nitrate group (ν₃). This is a strong and characteristic absorption for ionic nitrates.[11][12] |

| ~1050 | Symmetric N-O stretching of the nitrate group (ν₁). This mode is typically Raman active and may be weak or absent in the IR spectrum for a highly symmetric nitrate ion. |

| ~815 | Out-of-plane bending of the nitrate group (ν₂). |

| ~740 | In-plane bending of the nitrate group (ν₄). |

| Below 700 | Ce-O stretching vibrations. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the nitrate ion (ν₁) is typically strong in the Raman spectrum.

| Wavenumber (cm⁻¹) | Assignment |

| ~1050 | Strong, sharp peak from the symmetric N-O stretch (ν₁) of the nitrate ion. |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides information about the thermal stability and decomposition of the compound. The TGA curve for this compound shows distinct weight loss steps corresponding to dehydration and subsequent decomposition of the nitrate to cerium oxide.[13]

| Temperature Range (°C) | Event | Mass Loss (%) |

| 58 | Endothermic peak in DSC corresponding to the melting of the hexahydrate.[14] | - |

| ~40 - 200 | Stepwise loss of the six water molecules of hydration.[13] | ~25% |

| > 200 | Decomposition of the anhydrous cerium(III) nitrate to form cerium oxide (CeO₂), with the release of NOx gases.[4][5][6] | ~47% |

Thermal Decomposition Pathway

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound crystals. The detailed protocols for synthesis from various precursors and for single crystal growth offer a practical basis for researchers in the field. The tabulated physicochemical properties and characterization data serve as a valuable reference for material identification and quality control. The visualized workflows and pathways aim to provide a clear and concise understanding of the key processes involved. The reliable synthesis and thorough characterization of this precursor material are fundamental for the advancement of cerium-based technologies in various scientific and industrial domains.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 99% | Rare Earth Compound [prochemonline.com]

- 3. Infrared spectroscopy of the microhydrated nitrate ions NO(3)(-)(H2O)(1-6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerium nitrates - Wikipedia [en.wikipedia.org]

- 5. Cerium Nitrate | Encyclopedia MDPI [encyclopedia.pub]

- 6. This compound, 99.0+%, 10294-41-4 [chemkits.eu]

- 7. researchgate.net [researchgate.net]

- 8. RU2601763C1 - Method of producing highly pure aqueous solution of cerium nitrate (iv) (versions) - Google Patents [patents.google.com]

- 9. Slow Evaporation Method [people.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Cerium(III) Nitrate Hexahydrate (CAS: 10294-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cerium(III) Nitrate (B79036) Hexahydrate. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Physicochemical Data

The quantitative physicochemical data for Cerium(III) Nitrate Hexahydrate are summarized in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | Ce(NO₃)₃·6H₂O | - | - |

| Molecular Weight | 434.22 | g/mol | - |

| Appearance | Colorless to white crystalline solid | - | - |

| Melting Point | 57 - 65 | °C | [1][2][3][4] |

| Boiling Point | >200 (decomposes) | °C | [1] |

| Decomposition Temperature | Begins at ~150-190, complete at 390-400 | °C | [5] |

| Solubility in Water | 1754 | g/L | 25 °C[2][6] |

| Solubility in Other Solvents | Soluble in alcohol and acetone | - | [7][8] |

| Density | 1.67 - 2.38 | g/cm³ | [1][5] |

| pH | 3.7 | - | 100 g/L solution at 25 °C[2][6] |

| Crystal Structure | Pinacoidal triclinic | - | [5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established analytical techniques for inorganic hydrated salts.

1. Determination of Melting Point

-

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid, approximately 2-3 mm in height, into the sealed end.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

2. Determination of Aqueous Solubility

-

Principle: A saturated solution of the salt is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid is used to calculate the solubility.

-

Apparatus:

-

Constant temperature water bath

-

Beakers

-

Volumetric flasks and pipettes

-

Stirring hot plate and magnetic stir bar

-

Evaporating dish

-

Analytical balance

-

Oven

-

-

Procedure:

-

An excess amount of this compound is added to a beaker containing a known volume of deionized water.

-

The beaker is placed in a constant temperature water bath set to 25°C and stirred vigorously with a magnetic stir bar for a sufficient time to ensure equilibrium is reached and a saturated solution is formed.

-

Stirring is stopped, and the solution is allowed to stand for any undissolved solid to settle.

-

A known volume of the clear, saturated supernatant is carefully withdrawn using a volumetric pipette and transferred to a pre-weighed evaporating dish.

-

The evaporating dish is placed in an oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-90°C).

-

The dish is heated until all the water has evaporated and a constant weight of the dry salt is achieved.

-

The mass of the solid residue is determined by weighing the evaporating dish and its contents.

-

The solubility is calculated in grams per liter (g/L) of water.

-

Visualizations

The following diagrams illustrate common experimental workflows involving this compound.

Caption: Co-precipitation synthesis of cerium oxide nanoparticles.

Caption: Sol-gel synthesis of cerium oxide nanomaterials.

References

- 1. wholesale this compound Powder - FUNCMATER [funcmater.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cerium (III) Nitrate Hexahydrate | High-Purity 99.9% | CAS 10294-41-4 [prochemonline.com]

- 4. Cerium (III) nitrate hydrate | Cerium trinitrate | CeN3O9 · 6H2O - Ereztech [ereztech.com]

- 5. Cerium nitrates - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. Cerium (III) nitrate hexahydrate [chembk.com]

- 8. Cerium(III) nitrate, hexahydrate, 99.99% 10294-41-4 India [ottokemi.com]

A Technical Guide to the Synthesis of Ceria Nanoparticles from Cerium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of ceria (CeO₂) nanoparticles utilizing cerium(III) nitrate (B79036) hexahydrate as a primary precursor. Cerium oxide nanoparticles are of significant interest in the biomedical and pharmaceutical fields due to their unique redox properties, acting as potent regenerative antioxidants.[1][2][3] This guide provides a comprehensive overview of common synthesis methodologies, detailed experimental protocols, and the underlying chemical pathways, tailored for professionals in research and drug development.

Introduction to Cerium(III) Nitrate Hexahydrate as a Precursor

This compound (Ce(NO₃)₃·6H₂O) is a widely used and highly suitable precursor for the synthesis of ceria nanoparticles.[4][5] Its high solubility in water and various alcohols facilitates its use in a range of solution-based synthesis methods.[4][5][6] This colorless, crystalline salt is a reliable source of cerium ions, which can be readily converted to cerium oxide through controlled chemical reactions.[5] The relatively low decomposition temperature of this compound also makes it an energetically favorable starting material.[4][5]

Key Synthesis Methodologies

Several well-established methods are employed for the synthesis of ceria nanoparticles from this compound. The choice of method significantly influences the physicochemical properties of the resulting nanoparticles, such as size, shape, surface area, and defect concentration, which in turn dictate their performance in biomedical applications.[7][8] The most common methods include co-precipitation, hydrothermal synthesis, and sol-gel synthesis.

Co-precipitation Method

Co-precipitation is a straightforward and widely adopted technique for synthesizing ceria nanoparticles due to its simplicity and scalability.[1][9][10] The process involves the precipitation of a cerium precursor, typically cerium(III) carbonate or hydroxide (B78521), from an aqueous solution of cerium(III) nitrate by adding a precipitating agent such as potassium carbonate, ammonium (B1175870) hydroxide, or sodium hydroxide.[9][11][12] The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield crystalline ceria nanoparticles.[9][12]

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles with controlled morphology and size.[1][13] This technique involves a chemical reaction in an aqueous solution at elevated temperatures (typically above 100°C) and pressures within a sealed vessel called an autoclave.[12][13] The use of this compound in hydrothermal synthesis allows for the formation of well-defined ceria nanostructures, such as nanorods and nanocubes, by carefully controlling parameters like temperature, reaction time, and the concentration of mineralizers.[7][13]

Sol-Gel Synthesis

The sol-gel method offers excellent control over the purity, homogeneity, and textural properties of the resulting ceria nanoparticles.[7][14] This process involves the transformation of a molecular precursor solution (sol) into a gel-like network containing the solvent. In a typical sol-gel synthesis using this compound, the precursor is dissolved in a suitable solvent, followed by hydrolysis and condensation reactions initiated by the addition of a reagent like ammonia (B1221849) or citric acid to form a gel.[14][15] The gel is then dried and calcined to obtain the final ceria nanoparticles.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of ceria nanoparticles using this compound.

Table 1: Co-precipitation Synthesis Parameters

| Precursor Concentration | Precipitating Agent | pH | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| 0.02 M Ce(NO₃)₃·6H₂O | 0.03 M K₂CO₃ | 6 | 600 | ~20 | [9] |

| Not Specified | NH₄OH | >10 | 400-600 | <50 | [15] |

| 0.5 M Ce(NO₃)₃·6H₂O | NaOH | 10 | 150 (hydrothermal step) | Not specified | [16] |

| 0.5 M Ce(NO₃)₃·6H₂O | NaOH | Not specified | 60 (drying) | 13.7 | [17] |

Table 2: Hydrothermal Synthesis Parameters

| Precursor Concentration | Additive/Solvent | Temperature (°C) | Time (h) | Resulting Particle Size (nm) | Reference |

| 0.08 mol/L Ce(NO₃)₃·6H₂O | Aqueous Ammonia | 120-210 | 0.25-3 | 9-20 | [13] |

| 0.5 M Ce(NO₃)₃·6H₂O | Orange Peel Extract | 150 | 5-25 | Not specified | [16][18] |

| Not Specified | Not Specified | 70-100 | Not specified | Rod-shaped | [8] |

| Not Specified | Urea | Not specified | Not specified | Rod-shaped | [7] |

Table 3: Sol-Gel Synthesis Parameters

| Precursor | Gelling Agent/Template | pH | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Ce(NO₃)₃·6H₂O | Polyallylamine | ~10 | 400 | <50 | [15] |

| Ce(NO₃)₃·6H₂O | Citric Acid, Ammonia | Not specified | Sequential heating to 120 | 19 | [14] |

| Ce(NO₃)₃·6H₂O | Biopolymeric Chitosan | ~10 | Not specified | Not specified | [7] |

| Ce(NO₃)₃·6H₂O | Gelatin | Not specified | Not specified | ~10 | [3] |

Detailed Experimental Protocols

Protocol for Co-precipitation Synthesis

-

Preparation of Precursor Solutions:

-

Prepare a 0.02 M aqueous solution of this compound by dissolving 2.17 g of Ce(NO₃)₃·6H₂O in 250 mL of distilled water.

-

Prepare a 0.03 M aqueous solution of potassium carbonate by dissolving 1.036 g of K₂CO₃ in 250 mL of distilled water.[9]

-

-

Precipitation:

-

In a beaker containing 100 mL of vigorously stirred distilled water, add 50 mL of the cerium nitrate solution and 20 mL of the potassium carbonate solution dropwise.

-

Maintain a constant pH of 6 during the precipitation process. A white precipitate of cerium(III) carbonate will form.[9]

-

-

Washing and Drying:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate repeatedly with distilled water until the supernatant is neutral.

-

Dry the precipitate in an oven at 65°C for 2 hours.[12]

-

-

Calcination:

Protocol for Hydrothermal Synthesis

-

Preparation of Precursor Solution:

-

Prepare a 0.08 mol/L solution of cerium(III) nitrate in a 1:1 water/isopropanol mixture.[13]

-

-

Precipitation of Hydroxide Precursor:

-

Rapidly add the cerium nitrate solution to a five-fold molar excess of aqueous ammonia (3 mol/L).

-

Allow the mixture to stand for 3 hours at room temperature to form a precipitate.[13]

-

-

Washing and Centrifugation:

-

Wash the precipitate thoroughly with distilled water until the pH of the mother solution becomes neutral.

-

Centrifuge the suspension at 8000 rpm to collect the solid.[13]

-

-

Hydrothermal Treatment:

-

Resuspend the precipitate in distilled water to form a slurry.

-

Transfer the slurry into a Teflon-lined autoclave, filling it to 50% of its capacity.

-

Heat the autoclave to the desired temperature (e.g., 120-210°C) for a specific duration (e.g., 3 hours).[13]

-

-

Final Processing:

-

After cooling, collect the product by centrifugation, wash with water, and dry at 60°C for 24 hours.[13]

-

Protocol for Sol-Gel Synthesis

-

Preparation of Solutions:

-

Dissolve 20.0 g of this compound in 100 mL of distilled water.

-

In a separate beaker, dissolve 5.0 g of polyallylamine (as a template) in 100 mL of distilled water.[15]

-

-

Mixing and Gel Formation:

-

Slowly mix the cerium nitrate solution with the polyallylamine solution under vigorous stirring for 30 minutes.

-

Add 1 M ammonium hydroxide dropwise to the mixture until the pH reaches approximately 10.

-

Stir the resulting suspension at 70°C for 10 hours until a yellow, gel-like material is formed.[15]

-

-

Washing and Centrifugation:

-

Centrifuge the gel and wash it with distilled water to remove residual nitrates, ammonia, and organic impurities.[15]

-

-

Calcination:

-

Heat the collected sample in a furnace to 400°C at a rate of 5°C/min and maintain this temperature for 2 hours to obtain light yellow ceria nanoparticles.[15]

-

Signaling Pathways and Experimental Workflows

The synthesis of ceria nanoparticles from this compound involves several key chemical transformations. The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis processes.

Caption: Generalized pathway for ceria nanoparticle synthesis.

Caption: Workflow for the co-precipitation method.

References

- 1. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 99.999 trace metals basis [sigmaaldrich.com]

- 5. This compound 99% | Rare Earth Compound [prochemonline.com]

- 6. Cerium Nitrate Hexahydrate-BEYONDCHEM [beyondchem.com]

- 7. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]

- 8. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 10. Synthesis of Cerium Oxide Nanoparticles by the Precipitation Method | Scientific.Net [scientific.net]

- 11. classic.scielo.org.mx [classic.scielo.org.mx]

- 12. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oiks.pnpi.spb.ru [oiks.pnpi.spb.ru]

- 14. malayajournal.org [malayajournal.org]

- 15. mdpi.com [mdpi.com]

- 16. Hydrothermally synthesized biofunctional ceria nanoparticles using orange peel extract: optimization, characterization, and antibacterial and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Hydrothermally synthesized biofunctional ceria nanoparticles using orange peel extract: optimization, characterization, and antibacterial and antioxidant properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

Understanding the Hygroscopic Nature of Cerous Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly prominent in many salts, including a variety of nitrates. The interaction with atmospheric moisture can lead to several physical changes in a material, ranging from simple surface wetting to complete deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution. For a hydrated salt like cerous nitrate (B79036) hexahydrate, understanding its behavior in different humidity conditions is paramount for maintaining its chemical integrity and ensuring accurate weighing and formulation.

Rare earth nitrates, as a class of compounds, are known to be hygroscopic. This suggests that cerous nitrate hexahydrate will readily absorb moisture from the air, a characteristic that necessitates specific handling and storage protocols to prevent degradation and ensure experimental reproducibility.

Quantitative Analysis of Hygroscopicity

A thorough understanding of a material's hygroscopic nature requires quantitative data. While specific studies detailing the water absorption isotherm or the critical relative humidity (CRH) of cerous nitrate hexahydrate are not extensively published, the following table outlines the key parameters used to characterize hygroscopicity. The values provided are for illustrative purposes for other nitrate salts, as specific data for cerous nitrate hexahydrate is not available.

| Parameter | Description | Example Value (Ammonium Nitrate @ 30°C) | Example Value (Sodium Nitrate @ 30°C) |

| Critical Relative Humidity (CRH) | The specific relative humidity at which a salt begins to absorb a significant amount of moisture from the air, leading to deliquescence.[1][2] | 59.4%[1] | 72.4%[1] |

| Water Absorption Rate | The rate at which a material gains mass due to moisture uptake at a given relative humidity and temperature. This is typically determined using Dynamic Vapor Sorption. | Data not available | Data not available |

| Deliquescence Point | The point at which a hygroscopic solid dissolves in the absorbed water to form a liquid solution. This is closely related to the CRH. | Data not available | Data not available |

Experimental Protocols for Determining Hygroscopicity

To ascertain the quantitative hygroscopic properties of cerous nitrate hexahydrate, a series of well-established experimental protocols can be employed. These methods are crucial for generating the data required for a comprehensive material characterization.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of solvent (typically water) absorption by a sample.[3][4][5][6][7]

-

Principle: A sample is placed on a sensitive microbalance inside a chamber with controlled temperature and relative humidity. A carrier gas with a specific water vapor concentration is passed over the sample, and the change in mass is continuously recorded. By systematically varying the relative humidity in a stepwise manner, a water sorption isotherm can be generated.[4][5]

-

Methodology:

-

A small, accurately weighed sample of cerous nitrate hexahydrate (typically 1-10 mg) is placed in the DVS instrument.

-

The sample is initially dried under a stream of dry nitrogen to establish a baseline mass.

-

The relative humidity is then increased in predetermined steps (e.g., 10% increments from 0% to 90% RH).

-

At each step, the system holds the humidity constant until the sample mass equilibrates (i.e., the rate of mass change falls below a set threshold).

-

After reaching the maximum humidity, the process is reversed, and the relative humidity is decreased in steps to generate a desorption isotherm.

-

The resulting data provides information on the amount of water absorbed at each humidity level, the rate of absorption, and any hysteresis between the sorption and desorption curves, which can indicate structural changes in the material.

-

Gravimetric Analysis

This is a more classical method for assessing hygroscopicity and involves exposing a sample to a controlled humidity environment and measuring the mass change over time.

-

Principle: The sample is stored in a desiccator containing a saturated salt solution that maintains a specific, known relative humidity. The change in the sample's mass is measured periodically.

-

Methodology:

-

Prepare a series of desiccators, each containing a different saturated salt solution to create a range of controlled relative humidity environments.

-

Accurately weigh a sample of cerous nitrate hexahydrate in a pre-weighed container.

-

Place the open container with the sample inside one of the desiccators.

-

At regular intervals, remove the container, quickly seal it, and weigh it to determine the mass of water absorbed.

-

Continue this process until the mass of the sample becomes constant, indicating that equilibrium has been reached.

-

Repeat the experiment for each of the different humidity environments.

-

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.

-

Principle: This method is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent (typically methanol). The amount of iodine consumed is directly proportional to the amount of water present.

-

Methodology:

-

A sample of cerous nitrate hexahydrate that has been exposed to a specific humidity for a set period is accurately weighed and introduced into the Karl Fischer titration cell.

-

The Karl Fischer reagent is then titrated into the cell.

-

The endpoint of the titration is detected potentiometrically.

-

The volume of the Karl Fischer reagent used is then correlated to the water content of the sample.

-

This can be repeated for samples exposed to different humidity levels to build a picture of water uptake.

-

Visualization of Hygroscopic Behavior and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Logical flow of the physical changes in cerous nitrate hexahydrate with increasing relative humidity.

Caption: A generalized experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Safe Handling and Storage of Hygroscopic Materials

Given the hygroscopic nature of cerous nitrate hexahydrate, strict adherence to proper handling and storage procedures is essential to maintain its quality and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling cerous nitrate hexahydrate, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[8][9][10][11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[8][9][10][11]

-

Body Protection: A lab coat or chemical-resistant apron.[8][9][11]

-

Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[12]

Handling Procedures

-

Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust.

-

Avoid direct contact with skin, eyes, and clothing.

-

Weighing of the material should be done in a controlled environment, such as a glove box with a dry atmosphere, to prevent moisture absorption during the process.[13]

-

Minimize the time the container is open to the atmosphere.

-

Clean up any spills promptly.

Storage Recommendations

-

Store cerous nitrate hexahydrate in a tightly sealed, airtight container.[14][15]

-

The storage area should be cool, dry, and well-ventilated.

-

Store away from combustible materials and incompatible substances.

-

For long-term storage or for highly sensitive applications, storing the material in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride) is highly recommended.[14][15][16][17]

-

Consider using smaller, well-sealed containers for working stock to minimize exposure of the bulk material to the atmosphere.[17]

Conclusion

Cerous nitrate hexahydrate is a hygroscopic compound, a property that is characteristic of many rare earth nitrates. While specific quantitative data on its water absorption behavior is not widely available, this guide has provided a comprehensive overview of the principles of hygroscopicity and the established experimental methods for its determination. By following the detailed protocols for Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration, researchers can accurately characterize the hygroscopic nature of this compound. Furthermore, the adherence to the outlined safe handling and storage practices is critical for maintaining the integrity of cerous nitrate hexahydrate and ensuring the safety of laboratory personnel. A thorough understanding and control of the effects of atmospheric moisture are essential for the successful application of this compound in scientific research and development.

References

- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 2. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 4. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. skpharmteco.com [skpharmteco.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. epa.gov [epa.gov]

- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 10. youtube.com [youtube.com]

- 11. sams-solutions.com [sams-solutions.com]

- 12. What you should know about breathing protection at the work place | SFS [sfs.ch]

- 13. hepatochem.com [hepatochem.com]

- 14. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 15. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 16. terrauniversal.com [terrauniversal.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Water of Crystallization in Cerium(III) Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) nitrate (B79036) hexahydrate, Ce(NO₃)₃·6H₂O, is a critical precursor in various advanced applications, including the synthesis of nanocatalysts, phosphors, and therapeutic agents. The six molecules of water of crystallization are not merely passive components of its crystal lattice; they are integral to its structure, stability, and reactivity. This technical guide provides an in-depth analysis of the multifaceted role of these water molecules, covering the compound's crystal structure, thermal decomposition behavior, spectroscopic signature, and solution chemistry. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals working with this important cerium salt.

Introduction

The waters of hydration in crystalline salts play a crucial role in determining their physicochemical properties. In the case of cerium(III) nitrate hexahydrate, these water molecules are intimately involved in the coordination sphere of the cerium ion, dictating the crystal packing through a network of hydrogen bonds. Understanding the behavior of this water of crystallization is paramount for controlling the synthesis of cerium-based materials with desired morphologies and properties, as well as for formulating stable drug products. This guide elucidates the structural and functional significance of the water molecules in Ce(NO₃)₃·6H₂O.

Crystal Structure and the Role of Water Molecules

The crystal structure of this compound is triclinic, with the space group P-1. The water molecules are not passive occupants of the crystal lattice; five of them are directly coordinated to the cerium(III) ion, forming a complex cation, while the sixth water molecule is located in the crystal lattice but not directly bonded to the metal center. This arrangement highlights the dual role of water of crystallization: as a ligand and as a lattice-stabilizing entity.

The primary coordination sphere of the cerium ion is completed by bidentate nitrate ions, resulting in a high coordination number for the Ce³⁺ ion. The coordinated and uncoordinated water molecules are extensively involved in a network of hydrogen bonds with the nitrate anions. This intricate hydrogen-bonding network is fundamental to the stability of the crystal structure.

Quantitative Structural Data

The precise arrangement of atoms and the geometry of the coordination sphere are critical for understanding the properties of Ce(NO₃)₃·6H₂O. The following table summarizes the key crystallographic data.

| Parameter | Value | [1] |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [1] |

| Unit Cell Parameters | a = 8.886 Å, b = 10.671 Å, c = 6.612 Å | [1] |

| α = 78.76°, β = 102.19°, γ = 92.08° | [1] | |

| Ce-O(water) Bond Distances | Typically in the range of 2.49-2.56 Å | [3] |

Note: The Ce-O bond distances are for a 9-coordinate Ce³⁺ ion and are representative of the interactions with coordinated water molecules.

The hydrogen bond distances between the water molecules and the oxygen atoms of the nitrate groups are crucial for the crystal's stability but are not explicitly detailed in the available literature. However, their presence is confirmed by vibrational spectroscopy.

Visualization of the Crystal Structure Logic

The following diagram illustrates the fundamental relationships within the crystal structure of Ce(NO₃)₃·6H₂O, emphasizing the central role of the water molecules.

Thermal Decomposition: A Stepwise Dehydration Process

The water of crystallization plays a defining role in the thermal decomposition of Ce(NO₃)₃·6H₂O. The process is not a simple, one-step removal of water followed by nitrate decomposition. Instead, it occurs in distinct stages, with the stepwise loss of water molecules leading to the formation of lower hydrates and ultimately the anhydrous salt, which then decomposes to cerium oxide (CeO₂).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study this process. The TGA curve reveals the mass loss associated with the removal of water and nitrogen oxides, while the DSC curve indicates the endothermic or exothermic nature of these transformations.

Quantitative Thermal Analysis Data

The thermal decomposition of Ce(NO₃)₃·6H₂O proceeds through several key stages, as summarized in the table below.

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | [2][4][5] |

| 50 - 150 | Loss of lattice and some coordinated water (approx. 3 H₂O) | ~12.4 | ~13 | [5] |

| 150 - 240 | Formation of the trihydrate and subsequently the anhydrous salt | ~24.9 (for all 6 H₂O) | ~25 | [2][4] |

| > 240 | Decomposition of anhydrous Ce(NO₃)₃ to CeO₂ | ~60.6 (total) | ~61 | [4] |

Visualization of the Thermal Decomposition Pathway

The sequential nature of the thermal decomposition can be visualized as a workflow.

Spectroscopic Characterization of Water of Crystallization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides direct evidence for the presence and nature of water of crystallization. The vibrational modes of the water molecules are sensitive to their local environment, including coordination to the metal ion and involvement in hydrogen bonding.

FTIR and Raman Spectroscopy

In the FTIR and Raman spectra of Ce(NO₃)₃·6H₂O, distinct bands corresponding to the stretching, bending, and librational modes of the water molecules are observed. The positions and shapes of these bands provide valuable information about the strength of the O-H bonds and the hydrogen bonding interactions.

Key Vibrational Modes of Water of Crystallization:

-

O-H Stretching (ν_OH): A broad band in the 3000-3600 cm⁻¹ region is characteristic of the stretching vibrations of the O-H bonds in the water molecules. The broadening is a result of the extensive hydrogen bonding.

-

H-O-H Bending (δ_HOH): A sharp peak around 1640 cm⁻¹ is assigned to the bending mode of the water molecules.[6]

-

Librational Modes: Bands in the lower frequency region (below 1000 cm⁻¹) can be attributed to the rocking, wagging, and twisting motions of the coordinated water molecules.

Quantitative Spectroscopic Data

The following table summarizes the key vibrational frequencies associated with the water of crystallization in Ce(NO₃)₃·6H₂O.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(OH) | 3000-3600 (broad) | 3000-3600 (broad) | O-H stretching in H₂O |

| δ(HOH) | ~1640 | ~1640 | H-O-H bending in H₂O |

| ρ_r(H₂O) / ρ_w(H₂O) / ρ_t(H₂O) | < 1000 | < 1000 | Rocking, wagging, and twisting of H₂O |

Role in Solution Chemistry

When dissolved in water, the crystalline structure of Ce(NO₃)₃·6H₂O breaks down, and the cerium(III) ion becomes solvated by water molecules. The water of crystallization is released into the bulk solvent, and the Ce³⁺ ion forms a hydrated complex, primarily [Ce(H₂O)₉]³⁺.[7] This hydrated ion has a tricapped trigonal prismatic geometry.[7] There is also evidence for the existence of an eight-coordinate species, [Ce(H₂O)₈]³⁺, in equilibrium with the nonahydrate.[7][8]

The hydration sphere of the Ce³⁺ ion is highly dynamic, with water molecules exchanging between the first coordination sphere and the bulk solvent. This lability is a key factor in the reactivity of the cerium(III) ion in solution, influencing ligand exchange reactions and catalytic processes. The nitrate ions also exist as solvated species in dilute solutions, but can form inner-sphere complexes with the cerium ion at higher concentrations.[9][10]

Visualization of Solution Chemistry

The equilibrium between the hydrated cerium(III) species in an aqueous solution can be represented as follows:

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Selection and Mounting: Select a single crystal of Ce(NO₃)₃·6H₂O with well-defined faces and a size of approximately 0.1-0.3 mm. Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone oil) to prevent dehydration.[11]

-

Data Collection: Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[11][12] Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential water loss.[11]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions, including those of the hydrogen atoms of the water molecules, using full-matrix least-squares refinement.[12]

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place approximately 5-10 mg of finely ground Ce(NO₃)₃·6H₂O into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Use a thermogravimetric analyzer with a coupled differential scanning calorimeter (TGA/DSC).

-

Experimental Conditions: Heat the sample from room temperature to approximately 500°C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.[5]

-

Data Analysis: Analyze the resulting TGA curve to determine the percentage mass loss at each decomposition step and the corresponding temperature ranges.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.[13][14] Grind 1-2 mg of Ce(NO₃)₃·6H₂O with approximately 100-200 mg of the dried KBr in an agate mortar.[14][15] Press the mixture into a thin, transparent pellet using a hydraulic press.[14][15]

-

Data Acquisition: Record the FTIR spectrum of the KBr pellet from 4000 to 400 cm⁻¹ using an FTIR spectrometer. Collect a background spectrum of a pure KBr pellet for background correction.

-

Data Analysis: Identify the vibrational bands corresponding to the water of crystallization and the nitrate groups.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline Ce(NO₃)₃·6H₂O powder into a glass capillary or onto a microscope slide. For solution studies, prepare aqueous solutions of known concentrations.

-

Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. Acquire spectra over a suitable wavenumber range to observe the vibrational modes of both the water molecules and the nitrate ions.

-

Data Analysis: Analyze the Raman shifts and intensities to identify the characteristic vibrational modes and study the effects of hydration and ion-pairing.

Conclusion

The six water molecules in Ce(NO₃)₃·6H₂O are far from being passive bystanders. They are fundamental to the structural integrity of the crystal, acting as both ligands and hydrogen-bonding agents. Their stepwise removal upon heating dictates the thermal decomposition pathway, a critical consideration in the synthesis of ceria-based materials. Spectroscopic techniques provide a direct window into the behavior of these water molecules, revealing the nature of their bonding and interactions. In solution, the hydration sphere of the cerium(III) ion, a remnant of the water of crystallization, governs its reactivity and complexation chemistry. A thorough understanding of the role of this water of crystallization is, therefore, indispensable for the effective utilization of this compound in research, development, and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 8. researchgate.net [researchgate.net]

- 9. Interactions in lanthanide systems. Part 2.—Raman study of aqueous cerium(III) nitrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 10. Interactions in lanthanide systems. Part 2.—Raman study of aqueous cerium(III) nitrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. scienceijsar.com [scienceijsar.com]

- 14. shimadzu.com [shimadzu.com]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

A Technical Guide to the Spectroscopic Analysis of Cerium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) nitrate (B79036) hexahydrate, Ce(NO₃)₃·6H₂O, is a water-soluble, crystalline lanthanide salt that serves as a common precursor in the synthesis of cerium-based materials, including nanoparticles, catalysts, and doped phosphors. Its utility in various scientific and industrial applications, from chemical synthesis to potential biomedical applications, necessitates a thorough understanding of its physicochemical properties. Spectroscopic analysis provides a powerful, non-destructive suite of techniques to characterize this compound, confirming its identity, purity, and electronic and vibrational structure.

This technical guide provides an in-depth overview of the core spectroscopic methods for the analysis of cerium(III) nitrate hexahydrate: UV-Visible (UV-Vis) Absorption Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Luminescence Spectroscopy. For each technique, this guide outlines the fundamental principles, detailed experimental protocols, expected quantitative data, and interpretation of the spectral features.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For cerium(III), the absorption of UV light promotes an electron from the 4f orbital to an empty 5d orbital. The position and intensity of these absorption bands are sensitive to the coordination environment of the Ce³⁺ ion.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent. Ethanol and deionized water are common choices. Note that the solvent can influence the coordination sphere of the Ce³⁺ ion and thus the resulting spectrum.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Prepare a stock solution of a known concentration (e.g., 10 mM) by dissolving the salt in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as the blank.

-

Record a baseline spectrum with the blank in the sample and reference beams.

-

Rinse the sample cuvette with the cerium(III) nitrate solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-500 nm.[1]

-

Expected UV-Vis Spectral Data

The UV-Vis spectrum of Ce(III) is characterized by broad absorption bands due to the allowed 4f → 5d electronic transitions. The nitrate ion also absorbs in the UV region, which can lead to overlapping signals.

| Species | Solvent | Absorption Maxima (λmax) | Notes |

| Ce(NO₃)₃·6H₂O | Ethanol | ~265 nm | A shoulder may be observed extending to approximately 350 nm.[2] |

| Nitrate Ion (NO₃⁻) | Aqueous | ~220 nm | A broad absorption band can extend up to 340 nm, potentially overlapping with the Ce³⁺ signal.[2] |

Data Interpretation

The primary absorption band around 265 nm is characteristic of the Ce³⁺ ion in an ethanolic solution.[2] The exact position and intensity of this peak can shift depending on the solvent and the specific ligands coordinated to the metal center, a phenomenon known as the nephelauxetic effect. The broadness of the peak is due to the splitting of the 5d orbitals by the ligand field. It is crucial to account for the absorbance of the nitrate counter-ion, especially when performing quantitative analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FT-IR can identify the nitrate ions, the water of hydration, and the Ce-O bonds.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

Gently grind ~1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding them together until a homogeneous, fine powder is obtained.[3]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]

-

-

Instrumentation and Measurement:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the ambient atmosphere (or a blank KBr pellet).

-

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is ratioed against the background to remove contributions from atmospheric CO₂ and water vapor.

-

Expected FT-IR Spectral Data

The FT-IR spectrum of Ce(NO₃)₃·6H₂O is complex, with characteristic bands for the water molecules and nitrate groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |